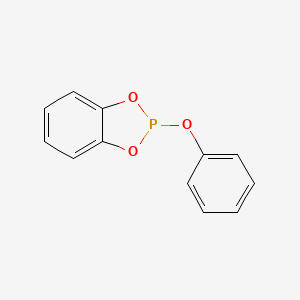

2-Phenoxy-1,3,2-benzodioxaphosphole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenoxy-1,3,2-benzodioxaphosphole is a useful research compound. Its molecular formula is C12H9O3P and its molecular weight is 232.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Phenoxy-1,3,2-benzodioxaphosphole is a heterocyclic compound that has garnered attention for its diverse biological activities. Research indicates its potential in various fields, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a benzodioxaphosphole core that influences its reactivity and biological interactions. The presence of the phenoxy group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound derivatives. For example, a study synthesized novel compounds that demonstrated significant antibacterial activity against various strains of bacteria. The results are summarized in Table 1:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

These compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures before testing their biological efficacy .

Anticancer Activity

Research into the anticancer potential of this compound derivatives has shown promising results. A study evaluated the cytotoxic effects of these compounds on various cancer cell lines, including breast and lung cancer cells. The findings are presented in Table 2:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast) | 10 |

| Compound E | A549 (Lung) | 15 |

| Compound F | HeLa (Cervical) | 12 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase and protein kinases, which play critical roles in inflammatory processes and cell signaling.

- Cell Signaling : The compound influences pathways related to apoptosis and cell survival by modulating the expression of key proteins involved in these processes .

Study on Antimicrobial Effects

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against clinical isolates. The results indicated that modifications to the phenoxy group significantly enhanced antimicrobial efficacy. For instance:

- Modification with Alkyl Chains : Increased lipophilicity led to better membrane penetration and higher antibacterial activity.

Study on Anticancer Properties

Another investigation focused on the effect of these compounds on cancer cell lines. The study revealed that certain structural modifications improved selectivity towards cancer cells while minimizing toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Scientific Research Applications

2-Phenoxy-1,3,2-benzodioxaphosphole and its derivatives exhibit a wide range of applications, particularly in medicinal chemistry, agriculture, and material science. These applications stem from their unique structural features and reactivity .

Scientific Research Applications

Antimicrobial Activity:

- This compound derivatives have demonstrated significant antimicrobial activity . Compounds synthesized with this moiety have been screened for antibacterial and antifungal properties, showing effectiveness against various microorganisms .

- Specific derivatives, such as those containing azetidinone, display potent biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities .

- Research has focused on synthesizing novel Mannich bases containing this compound and indole systems, which are then screened for their antibacterial and antifungal activity .

Synthesis of Heterocyclic Compounds:

- This compound serves as a crucial building block in synthesizing various heterocyclic compounds with biological activities .

- It is used in synthesizing pyrazolone derivatives, which exhibit anticancer, anti-inflammatory, antifungal, antipyretic, and antimicrobial properties .

- The presence of four- and five-membered heterocyclic ring systems in these compounds contributes to their potent biological effects, including antitumor, antibacterial, and antiviral activities .

Organophosphorus Chemistry:

- These compounds are essential in organophosphorus chemistry, finding applications in industrial, agricultural, biochemical, and medicinal areas .

- Organophosphorus esters, derived from this compound, are utilized as pesticides and insecticides .

Photocatalysis:

- 2-Phenoxy-1-phenylethanol, a related compound, is used in photocatalysis for selective oxidation reactions .

- It is involved in the photocatalytic oxidation of lignin β-O-4 model compounds, coupled with water splitting for hydrogen evolution .

- Studies have shown that the addition of materials like Ni–NiO can enhance the yield of oxidation products .

Polyphenol-Containing Nanoparticles:

- Polyphenols, including those related to phenoxy compounds, are used in synthesizing nanoparticles with antioxidation and anticancer activities .

- These nanoparticles have applications in bioimaging, therapeutic delivery, and other biomedical applications .

- Metal-polyphenol networks, formed through coordination interactions, are used for surface modification, drug delivery, and disease treatments .

Case Studies and Research Findings

- Antimicrobial Evaluation: Research on novel compounds of this compound-2 has shown promising results in antimicrobial evaluations .

- Synthesis and Characterization: Studies detail the synthesis, characterization, and antimicrobial evaluation of novel compounds containing this compound-2-oxide and 1,3,4-oxadiazole systems . These compounds are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry .

- Pentacoordinate Phosphoranes: New and efficient approaches to synthesizing pentacoordinate phosphoranes using 2,2,2-trichloro-1,3,2-benzodioxaphosphole have been developed, expanding the applications in this area .

- Bioactive Natural Products: Natural products containing phenoxy groups show diverse bioactivities, with potential applications in medicinal chemistry . For instance, compounds derived from C. ptilosperma exhibit cytotoxicity against cancer cells and antibacterial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenoxy-1,3,2-benzodioxaphosphole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-chlorobenzo-1,3,2-dioxaphosphole with phenols in the presence of a base like triethylamine yields the target compound. A reported procedure achieved 68% yield using benzyl alcohol under anhydrous conditions at room temperature, with purification via column chromatography . Reaction optimization should focus on stoichiometry (equimolar ratios of reagents), solvent choice (e.g., THF or dichloromethane), and exclusion of moisture to prevent hydrolysis of intermediates.

Q. How is the structural characterization of this compound validated?

- Methodological Answer : Multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) is critical for confirming the phosphorus-containing cyclic structure. For instance, ³¹P NMR typically shows a signal near δ 120–130 ppm for the phosphorus center in similar dioxaphospholes . X-ray crystallography provides definitive proof of the bicyclic geometry, as demonstrated in studies of analogous ferrocenophanes, where bond angles and torsional strain are analyzed .

Advanced Research Questions

Q. What role does this compound play in intramolecular Michaelis-Arbusov reactions?

- Methodological Answer : The compound acts as a phosphorylating agent in cyclization reactions. For example, when reacted with amino acid derivatives, the dioxaphosphole undergoes intramolecular rearrangement, forming phosphonate esters. This mechanism is confirmed via isotopic labeling and kinetic studies to track phosphorus migration . Advanced analysis involves comparing reaction rates in polar vs. nonpolar solvents and using DFT calculations to model transition states.

Q. How do Mannich bases derived from this compound exhibit antimicrobial activity?

- Methodological Answer : Mannich bases incorporating this phosphole and indole systems show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption. Researchers should design assays using MIC (Minimum Inhibitory Concentration) tests and compare results with control compounds. A 2014 study reported IC₅₀ values of 12.5–25 µg/mL, attributed to the electron-withdrawing phenoxy group enhancing electrophilic interactions with microbial enzymes . Synchrotron-based crystallography can further elucidate ligand-enzyme binding modes.

Q. How can contradictions in spectral data for derivatives of this compound be resolved?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from diastereomer formation or solvent effects. For example, diastereomers generated during phosphinate synthesis (e.g., compounds 13a/b) can be separated via fractional crystallization and analyzed using chiral HPLC . Cross-validation with high-resolution mass spectrometry (HRMS) and temperature-dependent NMR studies helps distinguish dynamic equilibria from static mixtures.

Q. What computational methods are suitable for modeling the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects are modeled using the PCM (Polarizable Continuum Model). For example, calculations on analogous fluorinated benzodioxaphospholes (e.g., 2-fluoro derivatives) reveal how electron-withdrawing substituents lower LUMO energies, enhancing reactivity toward amines .

Q. Key Research Considerations

- Experimental Design : Prioritize anhydrous conditions for synthesis to prevent hydrolysis.

- Data Contradictions : Use orthogonal analytical methods (e.g., NMR + XRD) to resolve ambiguities.

- Advanced Applications : Explore hybrid systems (e.g., ferrocenophanes) for catalytic or material science applications .

Properties

CAS No. |

4591-40-6 |

|---|---|

Molecular Formula |

C12H9O3P |

Molecular Weight |

232.17 g/mol |

IUPAC Name |

2-phenoxy-1,3,2-benzodioxaphosphole |

InChI |

InChI=1S/C12H9O3P/c1-2-6-10(7-3-1)13-16-14-11-8-4-5-9-12(11)15-16/h1-9H |

InChI Key |

CZTCLGQTKNXNCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP2OC3=CC=CC=C3O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.